2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was pioneered as the first approved drug containing an oxazolidinone ring as the pharmacophore group .
Synthesis Analysis
The synthesis of 2-oxazolidinone frameworks has been achieved through carbon dioxide (CO2) fixation reactions under solvent-free conditions . The cycloaddition of CO2 to aziridine derivatives is discussed first. This is followed by carboxylative cyclization of N-propargylamines with CO2 and three-component coupling .Molecular Structure Analysis
Oxazolidinone is a five-member heterocyclic ring . The molecular structure of 2-oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)- is not explicitly mentioned in the search results.Chemical Reactions Analysis
The chemical reactions involving 2-oxazolidinone frameworks include the cycloaddition of CO2 to aziridine derivatives, carboxylative cyclization of N-propargylamines with CO2, and three-component coupling .Scientific Research Applications
Novel Oxazolidinone Antibacterial Agents
Oxazolidinones represent a novel class of antimicrobial agents characterized by a unique mechanism of bacterial protein synthesis inhibition. Research into oxazolidinone analogs, such as U-100592 and U-100766, has demonstrated significant in vitro antibacterial activity against a variety of clinically significant human pathogens. These compounds have shown effectiveness against both methicillin-susceptible and resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, Enterococcus faecalis and faecium, Streptococcus pyogenes, and Streptococcus pneumoniae, among others. Notably, these studies have found that strains resistant to other antibiotics are not cross-resistant to oxazolidinones, and that human serum does not affect the antibacterial activities of these compounds (Zurenko et al., 1996).
Fluorescent Oxazolidinone Derivatives
The synthesis of optically active oxazolidinone derivatives has been explored for their potential use in asymmetric synthesis and their properties as strongly fluorescent materials. For instance, (4S-(+)-3-(isocyanoacetyl)-4-(phenylmethyl)-2-oxazolidinone and its enantiomer have been synthesized, leading to derivatives with high fluorescence quantum yields. These developments open up possibilities for the use of oxazolidinone derivatives in materials science and molecular imaging (Tang & Verkade, 1996).
Impurity Profile Analysis in Drug Synthesis
The characterization of the impurity profile of drug substances is crucial in pharmaceutical development. For oxazolidinone derivatives being developed for the treatment of thrombotic disorders, liquid chromatography-mass spectrometry (LC-MS) techniques have been utilized to separate and characterize byproducts in bulk drug substances. Such analyses are essential for ensuring the purity and safety of pharmaceutical compounds (Thomasberger et al., 1999).
Enzymatic Synthesis of Oxazolidinones
The enzymatic synthesis of oxazolidinones using 2-aminoalochol and dimethyl carbonate represents a novel approach to producing these compounds. This method, employing immobilized lipases, highlights an environmentally friendly alternative to traditional chemical syntheses, providing a pathway to multifunctional oxazolidinones with diverse biological activities. Kinetic modeling of this process sheds light on the mechanisms and efficiency of enzymatic reactions in the synthesis of these important compounds (Yadav & Pawar, 2014).
Mechanism of Action
properties
IUPAC Name |
(4S)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQUPSUDOOOQRB-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.